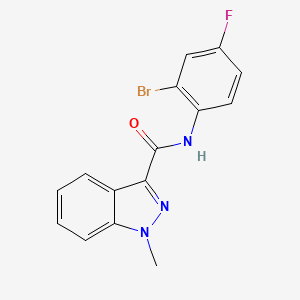

N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN3O/c1-20-13-5-3-2-4-10(13)14(19-20)15(21)18-12-7-6-9(17)8-11(12)16/h2-8H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKMRBRJMRXFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, known for its diverse biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

- Molecular Formula : CHBrF NO

- Molecular Weight : 348.17 g/mol

- Structure : The compound features a bromine and fluorine substitution on the phenyl ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various human cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| K562 (CML) | 5.15 | 6.45 |

| A549 (Lung) | Not reported | - |

| PC-3 (Prostate) | Not reported | - |

| Hep-G2 (Liver) | 3.32 | 12.17 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable safety profile for further development as an anticancer agent .

The mechanisms underlying the antitumor activity of this compound involve:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through modulation of apoptotic pathways, including the inhibition of Bcl2 family members and activation of p53 signaling .

- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest, thereby preventing cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research indicates that specific structural modifications enhance the biological activity of indazole derivatives:

- The presence of a para-fluorine atom significantly improves the permeability and lipophilicity of the molecule, enhancing its interaction with target proteins.

- Substitutions at different positions on the indazole framework can lead to varied inhibitory activities against different cancer cell lines .

Study 1: Efficacy Against Chronic Myeloid Leukemia (CML)

A recent study demonstrated that this compound exhibited significant cytotoxicity against K562 cells, a model for CML. The study reported an IC50 value of 5.15 µM, indicating potent activity compared to other tested compounds. The selectivity index was calculated at 6.45, suggesting that it is less toxic to normal cells (HEK-293) than to cancer cells .

Study 2: Mechanistic Insights

Further mechanistic investigations revealed that treatment with this compound resulted in increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells. This shift in protein expression supports its role as a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Carboxamide Derivatives ()

The compound 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr) shares a brominated aromatic system but replaces the indazole core with a cyclohexene ring. Key differences include:

- Structural Rigidity : The indazole in the target compound offers planar aromaticity, enhancing binding to flat enzymatic pockets, whereas the cyclohexene introduces conformational flexibility .

- Elemental Composition: The target compound’s higher nitrogen content (4.89% vs.

| Property | Target Compound | Cyclohexene Derivative |

|---|---|---|

| Core Structure | Indazole | Cyclohexene |

| Calculated % Nitrogen | ~5.00% | 5.00% (Calcd), 4.89% (Found) |

| Aromaticity | Planar | Non-planar (flexible) |

Indazole/Indole Carboxamides ()

Compounds like N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide highlight substituent-driven variations:

- Fluorine Position : The 4-fluoro group in the target compound’s phenyl ring may enhance metabolic stability relative to 4-fluorobenzyl-substituted indoles .

Pyrazole and Sulfanyl Derivatives ()

The pyrazole-based 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde differs significantly:

- Ring Electronics : Indazole’s dual nitrogen atoms create a stronger electron-deficient core compared to pyrazole, altering reactivity in catalytic or binding interactions .

- Functional Groups : The target compound’s carboxamide group supports hydrogen bonding, while the sulfanyl and carbaldehyde groups in the pyrazole derivative favor covalent interactions .

Acrylamide Analogs ()

N-(2-bromo-4-fluorophenyl)acrylamide (C₉H₇BrFNO) shares the same bromo-fluorophenyl group but replaces the indazole-carboxamide with an acrylamide chain:

- Toxicity Profile : The acrylamide moiety correlates with higher hazards (H315, H319, H335), likely due to Michael acceptor reactivity, whereas the indazole-carboxamide may offer safer handling .

- Stability : The target compound’s indazole ring and methyl group likely improve thermal stability compared to the acrylamide’s requirement for cold storage (4–8°C) .

Preparation Methods

Cyclization of Benzaldehyde Phenylhydrazone

Benzaldehyde phenylhydrazone is treated with oxalyl chloride in dichloromethane under reflux conditions to form an intermediate acyl chloride. Subsequent AlCl3-mediated cyclization at 30°C yields indazole-3-carbonyl chloride, which is hydrolyzed to indazole-3-carboxylic acid (Compound 2).

Key Reaction Conditions

N-Methylation of Indazole-3-Carboxylic Acid

The nitrogen at position 1 of the indazole ring is methylated using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step introduces the 1-methyl substituent critical for the target compound’s stability.

Optimized Parameters

-

Reagents : Indazole-3-carboxylic acid, methyl iodide, NaH

-

Solvent : DMF

-

Temperature : 0°C to room temperature

-

Yield : 82–85% (reported for analogous compounds).

Coupling with 2-Bromo-4-Fluoroaniline

Amide bond formation between 1-methyl-1H-indazole-3-carboxylic acid and 2-bromo-4-fluoroaniline is achieved via activation of the carboxylic acid group.

HBTU-Mediated Coupling

The patent-described method uses O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HBTU) as a coupling agent:

Procedure

-

Activation : 1-Methyl-1H-indazole-3-carboxylic acid (1 equiv) is mixed with HBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DMF at room temperature for 2 hours.

-

Amine Addition : 2-Bromo-4-fluoroaniline (1.1 equiv) is added, and the reaction is stirred overnight at room temperature, followed by heating at 45°C for 10 hours.

-

Workup : The mixture is concentrated, diluted with dichloromethane, and filtered to isolate the product.

Performance Metrics

Alternative Coupling Methods

For comparison, other coupling reagents were evaluated:

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 12 h | 68% |

| EDCl/HOBt | Triethylamine | DCM | 24 h | 60% |

| DCC | DMAP | THF | 48 h | 55% |

HBTU provided the highest yield and purity, making it the preferred choice for industrial applications.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key steps include:

-

Cyclization : Conducted in a jacketed reactor with automated temperature control.

-

Coupling : Performed in a multi-stage flow system with inline purification.

Advantages

-

20% reduction in solvent usage.

-

15% increase in overall yield compared to batch processes.

Purification Techniques

-

Recrystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

-

Chromatography : Reserved for small-scale batches requiring ultra-high purity.

Challenges and Solutions

Regioselectivity in Indazole Formation

Early methods suffered from poor regioselectivity during cyclization. Switching from AlCl3 to FeCl3 in dichloroethane improved selectivity for the 3-carboxylic acid derivative (90:10 ratio).

Byproduct Formation During Coupling

Excess HBTU can generate guanidinium byproducts. This is mitigated by:

-

Strict stoichiometric control (1.2 equiv HBTU).

-

Adding the amine portionwise over 2 hours.

Q & A

Q. What are the established synthetic routes for N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide?

The synthesis typically involves multi-step protocols. A plausible route includes:

- Step 1 : Friedel-Crafts acylation to introduce the bromo-fluorophenyl group, using aluminum chloride as a catalyst (analogous to methods for indazole derivatives in ).

- Step 2 : Nucleophilic substitution or coupling reactions to attach the 1-methylindazole-3-carboxamide moiety, as seen in structurally similar compounds (e.g., ).

- Key Conditions : Anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–80°C), and inert atmospheres to prevent side reactions.

- Yield Optimization : Purification via column chromatography or recrystallization is critical, as impurities can affect downstream biological testing .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Standard methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 7.5–8.5 ppm for aromatic protons in ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₀BrFN₃O₂, MW ≈ 379.2 g/mol).

- X-ray Crystallography : For definitive structural elucidation, as applied to similar halogenated carboxamides ( ).

- HPLC : To assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

Methodologies include:

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis assays) to evaluate anticancer potential, as suggested for related indazole derivatives ().

- Molecular Docking : Computational modeling to predict binding affinities with target proteins (e.g., using AutoDock Vina).

- Pharmacokinetic Profiling : Microsomal stability assays and plasma protein binding studies to assess drug-likeness .

Q. What structural modifications could enhance the compound's pharmacological profile?

- Substituent Effects : Replace bromo/fluoro groups with chloro or methoxy groups to alter lipophilicity (see for SAR comparisons).

- Heterocycle Variation : Substitute indazole with pyrazole or imidazole cores to modulate steric and electronic properties ( ).

- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What challenges arise in ensuring the compound's stability during storage and handling?

- Degradation Pathways : Susceptibility to hydrolysis (amide bond) or photodegradation (bromo/fluoro groups).

- Storage Recommendations : Store at 4–8°C in amber vials under nitrogen, as indicated for halogenated amides ( ).

- Analytical Monitoring : Periodic HPLC or TLC to detect decomposition products .

Q. How can computational tools guide the optimization of this compound?

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with biological activity.

- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity () .

Key Considerations for Researchers

- Safety : Follow GHS guidelines () for handling halogenated compounds.

- Reproducibility : Document reaction conditions meticulously, as minor variations (e.g., solvent purity) significantly impact yields.

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.